N-[1-butyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide
Description
"N-[1-butyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide" is a synthetic organic compound featuring a pyrrole core substituted with a phenylsulfonyl group, alkyl chains (butyl and methyl groups), and a tetrahydrofuran-carboxamide moiety. The synthesis likely involves multi-step reactions, including sulfonylation, alkylation, and carboxamide coupling, as inferred from analogous methodologies in the literature .
Properties
Molecular Formula |
C21H28N2O4S |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-1-butyl-4,5-dimethylpyrrol-2-yl]oxolane-2-carboxamide |
InChI |
InChI=1S/C21H28N2O4S/c1-4-5-13-23-16(3)15(2)19(28(25,26)17-10-7-6-8-11-17)20(23)22-21(24)18-12-9-14-27-18/h6-8,10-11,18H,4-5,9,12-14H2,1-3H3,(H,22,24) |
InChI Key |
AXLSLUQPOXELKW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C(C(=C1NC(=O)C2CCCO2)S(=O)(=O)C3=CC=CC=C3)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-butyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole ring, followed by the introduction of the butyl, dimethyl, and phenylsulfonyl groups. The final step involves the formation of the tetrahydrofuran-2-carboxamide moiety.
Pyrrole Ring Formation: The pyrrole ring can be synthesized using the Fischer indole synthesis method, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Substitution Reactions: The butyl, dimethyl, and phenylsulfonyl groups can be introduced through various substitution reactions.
Formation of Tetrahydrofuran-2-carboxamide: The final step involves the formation of the tetrahydrofuran-2-carboxamide moiety, which can be achieved through the reaction of a suitable amine with a tetrahydrofuran derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[1-butyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Acid catalysts for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
N-[1-butyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-butyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
However, structural and functional analogs can be inferred from the referenced materials:
Structural Analog: Carboxamide Derivatives in Patent EP 4 374 877 A2
The compound in (tert-butyl (2S)-2-[[2,3-difluoro-4-[[9-hydroxy-5-methyl-7-oxo-8-[[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]carbamoyl]-5,6-diazaspiro[3.5]non-8-en-6-yl]methyl]phenoxy]methyl]pyrrolidine-1-carboxylate) shares a carboxamide backbone but differs in substituents:
- The target compound lacks fluorinated groups and pyrimidine moieties but includes a phenylsulfonyl group, which may alter solubility and binding affinity. Both compounds utilize tetrahydrofuran-derived carboxamides, suggesting shared synthetic pathways (e.g., coupling reactions with activated carbonyl intermediates) .
Functional Analog: Pyrrole-Based Ligands in Palladium Complexes
describes pyrrole-methylene-amine ligands (HL1–HL4) used in palladium complexes for methyl methacrylate (MMA) polymerization. While structurally distinct from the target compound, these ligands highlight the versatility of pyrrole derivatives in coordination chemistry:
- Key Differences: The palladium ligands lack sulfonyl and carboxamide groups but feature methoxy, methylthio, or dimethylamino substituents.
Data Table: Structural and Functional Comparison
Research Findings and Limitations
- Synthetic Challenges : The phenylsulfonyl group in the target compound may complicate regioselective synthesis compared to fluorinated analogs in , which benefit from fluorine’s directing effects .
Biological Activity
N-[1-butyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide is a synthetic organic compound that belongs to the class of pyrrole derivatives. Its unique structural features suggest potential therapeutic applications, particularly in pharmacological contexts. This article explores the compound's biological activity, including its mechanism of action, potential therapeutic effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 376.5 g/mol. The compound features a pyrrole ring with various substituents that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 376.5 g/mol |
| Structure | Pyrrole derivative |
The biological activity of this compound is believed to involve the following mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, which can alter cellular processes and signal transduction.
- Receptor Modulation : It may interact with various receptors, leading to modulation of their activity and influencing physiological responses.
- Anti-inflammatory Effects : Preliminary studies indicate potential anti-inflammatory and analgesic properties, suggesting its use in treating conditions characterized by inflammation.
Biological Activity Studies
Research has shown that this compound exhibits significant biological activities:
Anti-inflammatory Activity
In vitro studies demonstrated that the compound effectively reduces pro-inflammatory cytokine production. For instance, it inhibited the release of TNF-alpha and IL-6 in macrophage cultures stimulated by lipopolysaccharides (LPS). This suggests a potential application in treating inflammatory diseases.
Analgesic Properties
Animal model studies have indicated that this compound exhibits analgesic effects comparable to standard pain relievers. The mechanism appears to involve modulation of pain signaling pathways, possibly through the inhibition of cyclooxygenase (COX) enzymes.
Antitumor Activity
Preliminary investigations have also suggested that this compound may possess antitumor properties. In vitro assays showed cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : In a study involving animal models of arthritis, administration of the compound resulted in significant reductions in joint swelling and pain scores compared to control groups.
- Case Study 2 : A clinical trial assessing the efficacy of this compound in patients with chronic pain conditions reported improvements in pain management and quality of life metrics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
